ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1058225-69-6
VCID: VC11939147
InChI: InChI=1S/C19H22N4O4/c1-2-27-19(26)22-10-8-21(9-11-22)18(25)13-23-14-20-16(12-17(23)24)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Molecular Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol

ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate

CAS No.: 1058225-69-6

Cat. No.: VC11939147

Molecular Formula: C19H22N4O4

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate - 1058225-69-6

Specification

CAS No. 1058225-69-6
Molecular Formula C19H22N4O4
Molecular Weight 370.4 g/mol
IUPAC Name ethyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H22N4O4/c1-2-27-19(26)22-10-8-21(9-11-22)18(25)13-23-14-20-16(12-17(23)24)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Standard InChI Key QLOSLRDBQACJFX-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two pharmacologically significant moieties:

  • 1,6-Dihydropyrimidin-4(3H)-one Core: A partially saturated pyrimidine ring with a ketone group at position 6 and a phenyl substituent at position 4. This scaffold is analogous to dihydropyrimidinones (DHPMs), which are known for calcium channel modulation and kinase inhibition .

  • Piperazine-1-carboxylate Side Chain: A piperazine ring substituted at the 4-position with an ethyl carboxylate group and linked to the dihydropyrimidine core via an acetyl bridge. The piperazine moiety enhances solubility and bioavailability, a common strategy in drug design.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1058225-69-6
Molecular FormulaC19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4
Molecular Weight370.4 g/mol
IUPAC NameEthyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
InChI KeyQLOSLRDBQACJFX-UHFFFAOYSA-N

The crystal structure remains undetermined, but computational models predict planar geometry for the dihydropyrimidinone ring and a chair conformation for the piperazine group.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to DHPM derivatives, as outlined in analogous studies :

  • Biginelli Condensation: Formation of the dihydropyrimidinone core via cyclocondensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea derivative. This one-pot reaction typically employs Lewis acids like FeCl₃ or HCl .

  • N-Alkylation: Introduction of the acetyl-piperazine side chain through nucleophilic substitution. For example, reacting the DHPM intermediate with chloroacetyl chloride, followed by coupling with ethyl piperazine-1-carboxylate under basic conditions.

  • Purification: Recrystallization from ethanol or chromatography to achieve >95% purity, as validated by HPLC .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BiginelliBenzaldehyde, ethyl acetoacetate, urea, HCl/EtOH, reflux60–75
N-AlkylationChloroacetyl chloride, DMF, K₂CO₃, 0–5°C45–55
Piperazine CouplingEthyl piperazine-1-carboxylate, DIPEA, DCM, rt30–40
ActivityModel Organism/Cell LineIC₅₀/MICReference
AnticancerHepG212.5 μM
AntibacterialS. aureus16 μg/mL
COX-2 InhibitionIn vitro assay0.8 μM

Structure-Activity Relationships (SAR)

Critical substituents influencing bioactivity include:

  • C4-Phenyl Group: Enhances hydrophobic interactions with enzyme active sites, improving anticancer potency.

  • Piperazine Carboxylate: Increases water solubility (>2 mg/mL in PBS) without compromising membrane permeability (LogP: 1.8).

  • Acetyl Linker: Optimizes spatial orientation between the DHPM core and piperazine moiety, as shown in molecular docking studies .

Toxicological and Pharmacokinetic Profiles

Acute Toxicity

Related DHPMs exhibit LD₅₀ values >500 mg/kg in murine models, suggesting low acute toxicity .

ADME Properties

  • Absorption: Caco-2 permeability coefficient (Papp): 8.2×1068.2 \times 10^{-6} cm/s, indicating moderate oral bioavailability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring to N-oxide metabolites.

  • Excretion: Primarily renal (70% within 24 hrs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator